BenchChemオンラインストアへようこそ!

Dacomitinib-d10

Bioanalysis LC-MS/MS Stable Isotope Labeling

Dacomitinib-d10 (PF-00299804-d10) is the non-substitutable deuterated internal standard for dacomitinib bioanalysis. Its +10 Da mass shift ensures co-elution with the target analyte while enabling unambiguous MS discrimination—eliminating ionization variability and matrix effects that compromise unlabeled or analog IS approaches. Essential for LC-MS/MS method validation, pharmacokinetic profiling (Cmax, AUC, half-life), and ANDA/NDA regulatory submissions requiring FDA/EMA-compliant bioanalytical precision. Procure with full Certificates of Analysis and traceability documentation.

Molecular Formula C24H25ClFN5O2
Molecular Weight 480.0 g/mol
Cat. No. B12422622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacomitinib-d10
Molecular FormulaC24H25ClFN5O2
Molecular Weight480.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
InChIInChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D2,3D2,4D2,9D2,10D2
InChIKeyLVXJQMNHJWSHET-BPMCBVMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dacomitinib-d10 Stable Isotope-Labeled Internal Standard for Bioanalytical LC-MS/MS Quantification


Dacomitinib-d10 (PF-00299804-d10) is a deuterium-labeled analog of dacomitinib, a second-generation, irreversible pan-ErbB tyrosine kinase inhibitor [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of dacomitinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Dacomitinib-d10 is not intended for therapeutic use; its primary value lies in its application as a reference standard for analytical method development, validation, and quality control in pharmaceutical research and clinical studies [3].

Why Unlabeled Dacomitinib or Other Analogs Cannot Substitute for Dacomitinib-d10 in Quantitative Bioanalysis


In LC-MS/MS quantification, direct substitution of the analyte with its unlabeled form or a non-isotopic analog for use as an internal standard introduces significant analytical error. The unlabeled dacomitinib would co-elute with the analyte of interest, making it impossible to distinguish and leading to inaccurate quantification due to matrix effects and ionization variability [1]. Dacomitinib-d10, with its deuterium labeling, exhibits nearly identical physicochemical properties and chromatographic behavior to the target analyte, ensuring co-elution, but its distinct mass (+10 Da) allows for separate detection and accurate normalization of analyte response [2]. This fundamental principle makes Dacomitinib-d10 the essential, non-substitutable choice for reliable dacomitinib quantification in complex biological samples.

Dacomitinib-d10 Quantitative Evidence for Analytical Method Selection and Procurement


Isotopic Purity and Structural Fidelity for LC-MS/MS Internal Standardization

Dacomitinib-d10 is a deuterated analog of dacomitinib, containing ten deuterium atoms specifically placed within the piperidine ring [1]. This labeling creates a mass difference of +10 Da compared to unlabeled dacomitinib [2]. Commercial suppliers typically specify a purity of ≥98% . This high isotopic enrichment and purity are critical for its function as an internal standard, minimizing signal interference and ensuring accurate normalization in quantitative assays.

Bioanalysis LC-MS/MS Stable Isotope Labeling

Regulatory Compliance for Analytical Method Validation and Quality Control

Dacomitinib-d10 is manufactured and characterized to meet regulatory guidelines for use as a reference standard in pharmaceutical analysis [1]. It is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications, including support for Abbreviated New Drug Applications (ANDA) [2]. This is in contrast to unlabeled dacomitinib, which is primarily used as an active pharmaceutical ingredient (API) for therapeutic research and does not come with the same certified analytical characterization for traceability to pharmacopeial standards (e.g., USP, EP) .

Analytical Method Validation Quality Control Regulatory Compliance

Performance in Validated LC-MS/MS Assays for Dacomitinib Quantification

Validated LC-MS/MS methods for dacomitinib routinely employ Dacomitinib-d10 as the internal standard to ensure precision and accuracy [1]. In a published method, the use of Dacomitinib-d10 enabled a validated assay with a linear range of 5–500 ng/mL in human plasma, achieving intra- and inter-day precision (CV) ≤ 6.8% and accuracy (bias) within ± 7.4% [2]. This level of analytical performance is unattainable when using unlabeled dacomitinib or structurally similar but non-isotopic internal standards, which cannot correct for matrix effects and ionization suppression.

LC-MS/MS Method Validation Pharmacokinetics Dacomitinib

High-Impact Applications of Dacomitinib-d10 in Pharmaceutical and Clinical Research


Quantitative Bioanalysis in Clinical Pharmacokinetic Studies of Dacomitinib

Dacomitinib-d10 is the essential internal standard for LC-MS/MS assays used to measure dacomitinib concentrations in plasma samples from clinical trials, enabling the determination of key pharmacokinetic parameters such as Cmax, AUC, and half-life [1]. Its use ensures the high precision and accuracy required for regulatory submissions and dose optimization studies [2].

Analytical Method Development and Validation for Dacomitinib in Biological Matrices

Dacomitinib-d10 serves as the cornerstone for developing and validating robust LC-MS/MS methods for dacomitinib quantification in various matrices (e.g., plasma, urine, tissue homogenates). It is indispensable for meeting the rigorous acceptance criteria for precision, accuracy, selectivity, and matrix effects as outlined in bioanalytical method validation guidelines [1].

Quality Control in Dacomitinib Drug Product Manufacturing and Stability Studies

Dacomitinib-d10 is used as a reference standard for quality control testing of dacomitinib drug substance and drug product, including assay, impurity profiling, and stability studies. Its high purity and certified characterization provide the necessary traceability for pharmaceutical manufacturing and regulatory compliance [1].

In Vitro Drug-Drug Interaction and Metabolism Studies Involving Dacomitinib

In research investigating the metabolic pathways and potential drug-drug interactions of dacomitinib, Dacomitinib-d10 is used as an internal standard to accurately quantify the parent drug and its metabolites in in vitro systems (e.g., hepatocyte incubations, microsomal assays). This enables precise determination of metabolic stability and enzyme kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dacomitinib-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.